Avenanthramide D

Catalog No.
S519844
CAS No.
115610-36-1
M.F
C16H13NO4
M. Wt
283.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avenanthramide D

CAS Number

115610-36-1

Product Name

Avenanthramide D

IUPAC Name

2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

InChI

InChI=1S/C16H13NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-10,18H,(H,17,19)(H,20,21)/b10-7+

InChI Key

INBHLTYBRKASIZ-JXMROGBWSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O

Solubility

Soluble in DMSO

Synonyms

Avenanthramide D

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O

Description

The exact mass of the compound Avenanthramide 1p is 283.0845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Properties

One of the most studied aspects of Avn 1p is its potential anti-inflammatory effect. Studies have shown that Avn 1p can inhibit the production of inflammatory mediators like cytokines and interleukins in immune cells []. This suggests Avn 1p might be beneficial in managing chronic inflammatory conditions such as arthritis and inflammatory bowel disease.

Cardiovascular Health

Research suggests Avn 1p may contribute to cardiovascular health. Studies have demonstrated Avn 1p's ability to relax blood vessels, potentially lowering blood pressure []. Additionally, Avn 1p might help regulate cholesterol levels by promoting the excretion of LDL cholesterol (bad cholesterol) [].

Skin Health

Avn 1p's anti-inflammatory properties extend to the skin. Studies have shown Avn 1p can reduce itching and inflammation caused by eczema and atopic dermatitis [].

Avenanthramide D is a unique phenolic compound primarily found in oats (Avena sativa). It belongs to a class of compounds known as avenanthramides, which are characterized by the conjugation of anthranilic acid with hydroxycinnamic acids, such as p-coumaric, caffeic, and ferulic acids. Avenanthramide D specifically consists of anthranilic acid linked to p-coumaric acid. This compound is notable for its antioxidant properties and potential health benefits, including anti-inflammatory effects and skin protection.

  • Antioxidant Activity: Avenanthramides may scavenge free radicals and reactive oxygen species, potentially reducing oxidative stress.
  • Anti-inflammatory Activity: They may modulate the activity of enzymes involved in inflammation [].

  • Oxidation: The double bond in its structure makes avenanthramide D susceptible to oxidation, which can lead to the formation of reactive oxygen species.
  • Isomerization: Exposure to ultraviolet light can cause isomerization from its trans form to cis forms, altering its biological activity and stability .
  • Hydrolysis: In aqueous environments, avenanthramide D may hydrolyze, leading to the release of its constituent acids, which can affect its bioactivity.

Avenanthramide D exhibits several biological activities:

  • Antioxidant Activity: It acts as a potent antioxidant by donating hydrogen atoms to free radicals, thereby preventing oxidative stress that can lead to chronic diseases such as cancer and cardiovascular disorders .
  • Anti-inflammatory Effects: Studies have shown that avenanthramide D can inhibit mast cell degranulation and reduce inflammation markers, making it beneficial for conditions like atopic dermatitis .
  • Skin Barrier Function: Research indicates that dihydroavenanthramide D enhances skin barrier function, promoting skin health by improving hydration and reducing transepidermal water loss .

Avenanthramide D can be synthesized through various methods:

  • Natural Extraction: It is primarily extracted from oat bran using solvent extraction techniques that isolate avenanthramides from other components.
  • Synthetic Approaches: Chemical synthesis can be performed using methods adapted from existing protocols for producing other avenanthramides. For example, chromatography techniques have been employed to synthesize avenanthramides A, B, D, and E .
  • Biotechnological Methods: Recombinant yeast systems have been utilized to produce avenanthramides by engineering yeast strains to express the necessary biosynthetic pathways .

Avenanthramide D has several applications:

  • Cosmetics: Due to its antioxidant and anti-inflammatory properties, it is used in skincare products aimed at reducing irritation and enhancing skin hydration.
  • Nutraceuticals: Its health benefits make it a candidate for dietary supplements targeting oxidative stress and inflammation.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic uses in treating conditions related to oxidative damage and inflammation.

Avenanthramide D is part of a larger family of avenanthramides. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Avenanthramide AAnthranilic acid + p-coumaric acidStrong antioxidant properties
Avenanthramide BAnthranilic acid + ferulic acidHigher antioxidant capacity than A
Dihydroavenanthramide DReduced double bond structure compared to avenanthramide DMore chemically stable; enhanced skin benefits
TranilastN-(3′,4′-dimethoxycinnamoyl)-anthranilic acidUsed as an anti-histamine; similar structure

Uniqueness of Avenanthramide D

Avenanthramide D's uniqueness lies in its specific combination of anthranilic acid with p-coumaric acid, which imparts distinct biological activities not fully replicated in other avenanthramides. Its role in enhancing skin barrier function and potent antioxidant properties make it particularly valuable in both cosmetic and therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Exact Mass

283.0845

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24HT67X53Y

Other CAS

115610-36-1

Wikipedia

2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid

Dates

Modify: 2023-08-15
1: Schär MY, Corona G, Soycan G, Dine C, Kristek A, Alsharif SNS, Behrends V, Lovegrove A, Shewry PR, Spencer JPE. Excretion of Avenanthramides, Phenolic Acids and their Major Metabolites Following Intake of Oat Bran. Mol Nutr Food Res. 2018 Jan;62(2). doi: 10.1002/mnfr.201700499. Epub 2017 Dec 29. PubMed PMID: 29024323; PubMed Central PMCID: PMC5836716.
2: Xie Z, Mui T, Sintara M, Ou B, Johnson J, Chu Y, O'shea M, Kasturi P, Chen Y. Rapid quantitation of avenanthramides in oat-containing products by high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-TQMS). Food Chem. 2017 Jun 1;224:280-288. doi: 10.1016/j.foodchem.2016.12.079. Epub 2016 Dec 23. PubMed PMID: 28159267.
3: Sang S, Chu Y. Whole grain oats, more than just a fiber: Role of unique phytochemicals. Mol Nutr Food Res. 2017 Jul;61(7). doi: 10.1002/mnfr.201600715. Epub 2017 Feb 22. Review. PubMed PMID: 28067025.
4: Günther-Jordanland K, Dawid C, Dietz M, Hofmann T. Key Phytochemicals Contributing to the Bitter Off-Taste of Oat (Avena sativa L.). J Agric Food Chem. 2016 Dec 28;64(51):9639-9652. doi: 10.1021/acs.jafc.6b04995. Epub 2016 Dec 16. PubMed PMID: 27983806.
5: Fu J, Zhu Y, Yerke A, Wise ML, Johnson J, Chu Y, Sang S. Oat avenanthramides induce heme oxygenase-1 expression via Nrf2-mediated signaling in HK-2 cells. Mol Nutr Food Res. 2015 Dec;59(12):2471-9. doi: 10.1002/mnfr.201500250. Epub 2015 Sep 11. PubMed PMID: 26331632.
6: Gao C, Gao Z, Greenway FL, Burton JH, Johnson WD, Keenan MJ, Enright FM, Martin RJ, Chu Y, Zheng J. Oat consumption reduced intestinal fat deposition and improved health span in Caenorhabditis elegans model. Nutr Res. 2015 Sep;35(9):834-43. doi: 10.1016/j.nutres.2015.06.007. Epub 2015 Jun 30. PubMed PMID: 26253816; PubMed Central PMCID: PMC4561582.
7: Wang P, Chen H, Zhu Y, McBride J, Fu J, Sang S. Oat avenanthramide-C (2c) is biotransformed by mice and the human microbiota into bioactive metabolites. J Nutr. 2015 Feb;145(2):239-45. doi: 10.3945/jn.114.206508. Epub 2014 Dec 17. PubMed PMID: 25644343.
8: Yang J, Ou B, Wise ML, Chu Y. In vitro total antioxidant capacity and anti-inflammatory activity of three common oat-derived avenanthramides. Food Chem. 2014 Oct 1;160:338-45. doi: 10.1016/j.foodchem.2014.03.059. Epub 2014 Mar 21. PubMed PMID: 24799247.
9: Kim JM, Noh EM, Kwon KB, Hwang BM, Hwang JK, You YO, Kim MS, Lee W, Lee JH, Kim HJ, Kim JS, Lee YR. Dihydroavenanthramide D prevents UV-irradiated generation of reactive oxygen species and expression of matrix metalloproteinase-1 and -3 in human dermal fibroblasts. Exp Dermatol. 2013 Nov;22(11):759-61. doi: 10.1111/exd.12243. PubMed PMID: 24103002; PubMed Central PMCID: PMC4251632.
10: Chu YF, Wise ML, Gulvady AA, Chang T, Kendra DF, Jan-Willem van Klinken B, Shi Y, O'Shea M. In vitro antioxidant capacity and anti-inflammatory activity of seven common oats. Food Chem. 2013 Aug 15;139(1-4):426-31. doi: 10.1016/j.foodchem.2013.01.104. Epub 2013 Feb 10. PubMed PMID: 23561127.
11: Lee YR, Noh EM, Oh HJ, Hur H, Kim JM, Han JH, Hwang JK, Park BH, Park JW, Youn HJ, Jung SH, Kim BS, Jung JY, Lee SH, Park CS, Kim JS. Dihydroavenanthramide D inhibits human breast cancer cell invasion through suppression of MMP-9 expression. Biochem Biophys Res Commun. 2011 Feb 25;405(4):552-7. doi: 10.1016/j.bbrc.2011.01.065. Epub 2011 Jan 22. PubMed PMID: 21262201.
12: Ren Y, Yang X, Niu X, Liu S, Ren G. Chemical characterization of the avenanthramide-rich extract from oat and its effect on D-galactose-induced oxidative stress in mice. J Agric Food Chem. 2011 Jan 12;59(1):206-11. doi: 10.1021/jf103938e. Epub 2010 Dec 9. PubMed PMID: 21141964.
13: Lv N, Song MY, Lee YR, Choi HN, Kwon KB, Park JW, Park BH. Dihydroavenanthramide D protects pancreatic beta-cells from cytokine and streptozotocin toxicity. Biochem Biophys Res Commun. 2009 Sep 11;387(1):97-102. doi: 10.1016/j.bbrc.2009.06.133. Epub 2009 Jul 1. PubMed PMID: 19576175.
14: Matsukawa T, Ishihara A, Iwamura H. Induction of anthranilate synthase activity by elicitors in oats. Z Naturforsch C. 2002 Jan-Feb;57(1-2):121-8. PubMed PMID: 11926523.

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